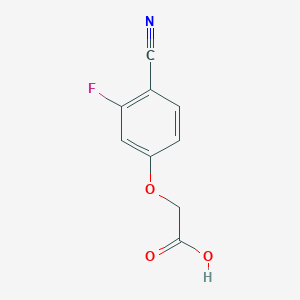

![molecular formula C19H17NO2 B1322617 4-[4-(Benzyloxy)phenoxy]aniline CAS No. 155828-47-0](/img/structure/B1322617.png)

4-[4-(Benzyloxy)phenoxy]aniline

Vue d'ensemble

Description

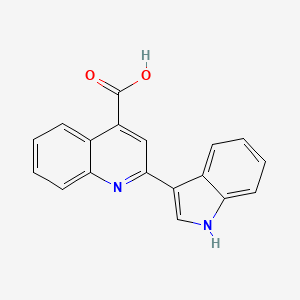

4-[4-(Benzyloxy)phenoxy]aniline is an organic compound with the molecular formula C13H13NO . It is also known by other names such as 4-(Benzyloxy)aniline and 4-(Phenylmethoxy)benzenamine .

Molecular Structure Analysis

The molecular structure of 4-[4-(Benzyloxy)phenoxy]aniline consists of a benzene ring attached to an aniline group and a benzyloxy group . The average mass of the molecule is 199.248 Da, and the monoisotopic mass is 199.099716 Da .Physical And Chemical Properties Analysis

4-[4-(Benzyloxy)phenoxy]aniline is a brown to green-brown crystalline flakes or powder . The molecular weight of the compound is 199.248 Da .Applications De Recherche Scientifique

Synthesis and Applications in Dye and Polymer Industries

4-[4-(Benzyloxy)phenoxy]aniline and its derivatives are prominently used in the synthesis of azomethine dyes, which are essential for optical applications. These compounds are synthesized and studied for their electronic spectra, FT-IR spectra, and various other electronic properties (Shahab et al., 2017). Furthermore, they play a significant role in the development of electroactive benzoxazines. These are valuable in creating advanced corrosion-resistant coatings, providing better protection and longevity for various materials (Li et al., 2018).

In Polymer Science and Material Engineering

These compounds are also significant in the synthesis of novel benzoxazines containing glycidyl groups. Such materials have potential applications in polymer science and material engineering, offering unique properties for various industrial applications (Andreu et al., 2006). Additionally, in the field of electro-optics, derivatives of 4-[4-(Benzyloxy)phenoxy]aniline are used to create polycarbonates with high thermal stability, which are essential for producing high-quality films used in various optical applications (Suresh et al., 2003).

Catalysis and Chemical Reactions

Compounds related to 4-[4-(Benzyloxy)phenoxy]aniline have been utilized in catalysis, particularly in the degradation of phenolic and aniline compounds. For instance, superparamagnetic Fe3O4 nanoparticles have been used as catalysts for the oxidative removal of such compounds from aqueous solutions, demonstrating their potential in environmental remediation (Zhang et al., 2009).

Safety And Hazards

Orientations Futures

The future directions of research on 4-[4-(Benzyloxy)phenoxy]aniline could involve its potential applications in various fields. For instance, anilines are known to be precursors to many industrial chemicals . Additionally, substituted phthalocyanines, which can be synthesized from compounds like 4-[4-(Benzyloxy)phenoxy]aniline, have potential applications in photosensors, electrochromic structures, information storage devices, solar cells, and liquid crystals .

Relevant Papers The relevant papers retrieved include a comprehensive review of the methods and applications of aniline synthesis , a study on the synthesis and spectroscopic behavior of rare-earth phthalocyaninates substituted by benzyloxy- and methylphenylethylphenoxy-groups , and a paper on 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors .

Propriétés

IUPAC Name |

4-(4-phenylmethoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c20-16-6-8-18(9-7-16)22-19-12-10-17(11-13-19)21-14-15-4-2-1-3-5-15/h1-13H,14,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLNUBYKPOOEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627407 | |

| Record name | 4-[4-(Benzyloxy)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Benzyloxy)phenoxy]aniline | |

CAS RN |

155828-47-0 | |

| Record name | 4-[4-(Benzyloxy)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)